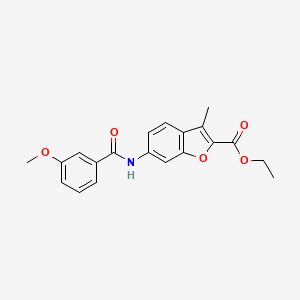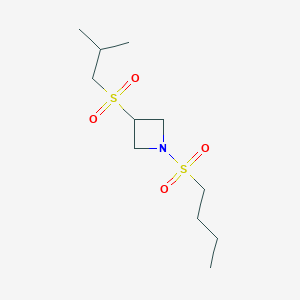
Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate” is a complex organic molecule. It contains a benzofuran moiety, which is a type of heterocyclic compound, and also has methoxy, amido, and carboxylate functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray diffraction, IR spectroscopy, and NMR spectroscopy are typically used to analyze the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the amido and carboxylate groups could participate in acid-base reactions, and the methoxy group could undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like solubility, melting point, boiling point, and reactivity. These properties are often determined experimentally .科学的研究の応用
Neuroleptic Agents
Research has explored derivatives of benzofuran and salicylamide for their neuroleptic (antipsychotic) properties. For instance, derivatives such as raclopride have shown significant potency in inhibiting dopamine activity, which is crucial in the treatment of schizophrenia. These compounds have been evaluated for their ability to inhibit apomorphine-induced hyperactivity and stereotypy in rats, indicating their potential as powerful antipsychotic agents with low acute toxicity and favorable therapeutic profiles (de Paulis et al., 1986).
Antitumor Activities
Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate derivatives have been synthesized and evaluated for their antitumor activities. One study discussed the synthesis of olivacine derivatives, which showed high cytotoxicity against cultured tumor cells and promising antitumor activity in vivo, highlighting their potential as potent anticancer agents (Jasztold-Howorko et al., 1994).
Potent Anti-tumor Agents
Derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester have been investigated for their selective cytotoxicity against tumorigenic cell lines. The synthesis of biologically stable derivatives devoid of ester groups aims to enhance their longevity in the human body as anticancer agents, maintaining potency against targeted cells (Hayakawa et al., 2004).
Herbicidal Activity
The discovery of new classes of compounds such as 3-(methoxycarbonylmethylene)isobenzofuran-1-imines has been reported, with specific molecules demonstrating strong phytotoxic effects on plant models like Arabidopsis thaliana. This indicates the potential for developing synthetic herbicides based on such molecular frameworks (Araniti et al., 2014).
作用機序
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, some compounds may be toxic or corrosive, while others may be flammable or reactive. Safety data sheets (SDS) provide information on the hazards associated with a compound, as well as measures for safe handling .
特性
IUPAC Name |
ethyl 6-[(3-methoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-4-25-20(23)18-12(2)16-9-8-14(11-17(16)26-18)21-19(22)13-6-5-7-15(10-13)24-3/h5-11H,4H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBAHDMVVWFLAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2409290.png)
![N-(5-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2409291.png)

![Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2409297.png)


![2-(2-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2409302.png)


![N-(3-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2409305.png)
![6-(2-Methylphenyl)-1-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409307.png)
![N-(2-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2409308.png)

![6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2409312.png)